Bis(cyclohexylsulfonyl)diazomethane
Overview
Description
Bis(cyclohexylsulfonyl)diazomethane (BCSD) is a diazomethane reagent that is widely used in organic synthesis. It is a highly reactive and versatile reagent that can undergo a wide range of reactions, including cyclopropanation, carbene insertion, and C-H insertion.
Scientific Research Applications
Chemical Reactions and Synthesis
- Bis(cyclohexylsulfonyl)diazomethane has been explored for its reactivity in various chemical reactions. It's notably involved in cyclo-addition reactions with α,β-unsaturated sulfones, leading to the formation of 1- or 2-pyrazolines and substituted pyrazoles, depending on the reaction conditions. This indicates its role in complex chemical synthesis processes (Helder et al., 1973).
Cyclopropanation Studies
- The compound has been used in studies aiming at the development of enantioselective diazomethane-based cyclopropanation reagents. In this context, bis(cyclohexylsulfonyl)diazomethane is involved in the cyclopropanation of various electron-deficient olefins, although challenges in achieving enantioselectivity have been documented (Denmark et al., 1997).
Pharmaceutical Research
- In the pharmaceutical domain, bis(cyclohexylsulfonyl)diazomethane is integral to synthesizing a new class of bis(heterocycles), which has been investigated for antimicrobial activity. This implies its utility in drug development and testing (Padmavathi et al., 2011).
Photochemistry and Material Science
- The photochemistry of bis(sulfonyl)diazomethanes, a category that includes bis(cyclohexylsulfonyl)diazomethane, has been a subject of study, particularly for their application as photoacid generators in photoresists for deep UV lithography. This aspect of research shows its relevance in material science and engineering, especially concerning the development of photolithographic processes (Sander et al., 2001).
properties
IUPAC Name |
[cyclohexylsulfonyl(diazo)methyl]sulfonylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXSTXZLFQYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453623 | |
Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclohexylsulfonyl)diazomethane | |
CAS RN |
138529-81-4 | |
Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(cyclohexylsulfonyl)diazomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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